REACTION_CXSMILES
|
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.B(F)(F)F.[C:18](O)(=[O:20])[CH3:19]>>[OH:13][C:10]1[CH:9]=[CH:8][C:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)=[CH:12][C:11]=1[C:18](=[O:20])[CH3:19]
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Name
|
|
Quantity
|
35.25 g
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Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
|
Details
|
was stirred for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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at 75° C. for 21 hours
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Duration
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21 h
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Type
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ADDITION
|
Details
|
The mixture was poured into ice
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Type
|
EXTRACTION
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Details
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the aqueous phase was extracted 3 times with 200 ml of ether
|
Type
|
ADDITION
|
Details
|
The ether phase was treated with powdered sodium bicarbonate
|
Type
|
FILTRATION
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Details
|
was then filtered
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Type
|
WASH
|
Details
|
The filtrate was washed with water until the wash water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel
|
Type
|
WASH
|
Details
|
was eluted with a 1-4 ether-petroleum ether (b.p.=60° to 80° C.) mixture
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C1CCCCC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |